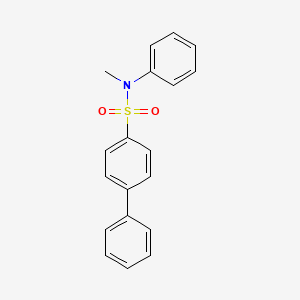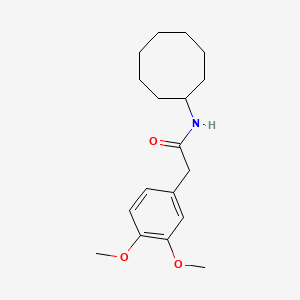![molecular formula C16H13F3N4O B5750490 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-3-quinolinylacetamide](/img/structure/B5750490.png)
2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-3-quinolinylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-3-quinolinylacetamide is a synthetic compound that has been widely studied for its potential use in scientific research. This compound has shown promising results in various studies, including its ability to inhibit certain enzymes and its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-3-quinolinylacetamide involves the inhibition of HDACs and PKC. HDACs are enzymes that remove acetyl groups from histones, which results in the repression of gene expression. Inhibition of HDACs by this compound results in the accumulation of acetylated histones and the activation of gene expression. PKC is an enzyme that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of PKC by this compound results in the modulation of these cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-3-quinolinylacetamide have been extensively studied. This compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. Its ability to inhibit HDACs and PKC has been linked to its anti-cancer and anti-inflammatory effects. In addition, its neuroprotective effects have been attributed to its ability to modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-3-quinolinylacetamide in lab experiments include its ability to inhibit HDACs and PKC, which makes it a valuable tool for studying the role of these enzymes in various diseases. In addition, its anti-cancer, anti-inflammatory, and neuroprotective effects make it a promising therapeutic agent for various diseases. However, the limitations of using this compound in lab experiments include its complex synthesis method and its potential toxicity, which requires careful handling and monitoring.
Orientations Futures
There are several future directions for the study of 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-3-quinolinylacetamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is to explore its potential as a tool for studying the role of HDACs and PKC in various cellular processes. In addition, further research is needed to optimize its synthesis method and to investigate its potential toxicity in more detail.
Méthodes De Synthèse
The synthesis of 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-3-quinolinylacetamide is a complex process that involves several steps. The first step involves the reaction of 5-methyl-3-(trifluoromethyl)-1H-pyrazole with 3-quinolinylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of an intermediate product, which is then treated with an amine such as methylamine to yield the final product.
Applications De Recherche Scientifique
2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-3-quinolinylacetamide has been extensively studied for its potential use in scientific research. This compound has been shown to inhibit various enzymes, including histone deacetylases (HDACs) and protein kinase C (PKC). HDACs are enzymes that play a crucial role in the regulation of gene expression, and their inhibition has been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. PKC is an enzyme that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Its inhibition has also been shown to have therapeutic potential in various diseases.
Propriétés
IUPAC Name |
2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-quinolin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O/c1-10-6-14(16(17,18)19)22-23(10)9-15(24)21-12-7-11-4-2-3-5-13(11)20-8-12/h2-8H,9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWQSYMMBRQQHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC3=CC=CC=C3N=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5750410.png)
![3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5750415.png)



![4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5750439.png)
![2-({5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}amino)-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5750455.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-propylacetamide](/img/structure/B5750465.png)
![N-(tert-butyl)-2-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5750477.png)


